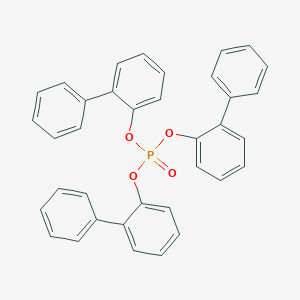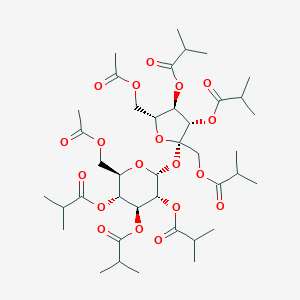
(2,3-Dihydro-1H-inden-5-yl)methanamine
Vue d'ensemble
Description
The introduction to "(2,3-Dihydro-1H-inden-5-yl)methanamine" would cover the background of this compound, including its classification and relevance in scientific research or potential applications. Since direct references to this compound are scarce, analogous compounds such as hallucinogenic drugs that interact with serotonin receptors could be discussed to provide context.
Synthesis Analysis
Synthesis of similar compounds often involves complex chemical reactions aiming to achieve specificity in action and minimize side effects. The synthesis pathway for "(2,3-Dihydro-1H-inden-5-yl)methanamine" could be hypothesized based on similar compounds like TCB-2, which was synthesized to study its affinity with human and rat 5-HT2A receptors and its effects on the phospholipase C pathway (Giovanni & Deurwaerdère, 2017).
Applications De Recherche Scientifique
Synthesis and Derivative Formation : A study described an efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives. This process had advantages like mild conditions, less pollution, and simple manipulation, indicating its potential in chemical synthesis and environmental friendliness (Zhou et al., 2013).
Chemical Transformation Studies : Another research focused on the bromination of 4-chloro-1-indanone and subsequent synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine, demonstrating the compound's utility in chemical transformation processes (Jasouri et al., 2010).
Antimicrobial Evaluation : The antimicrobial properties of certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were evaluated, showcasing the potential of these compounds in medical and pharmaceutical research (Visagaperumal et al., 2010).
Pharmacological Properties : A newly synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine was investigated as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which could have significant pharmacological properties (Ogurtsov & Rakitin, 2021).
Potential Antidepressant Drug Candidates : A study on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives explored them as serotonin 5-HT1A receptor-biased agonists, indicating their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Catalytic Applications : The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in catalytic applications was investigated, highlighting the compound's relevance in catalysis (Roffe et al., 2016).
Anticancer Studies : Palladium and Platinum complexes based on Schiff base ligands, including (phenyl)methanamine and (pyridin-2-yl)methanamine, were synthesized and their anticancer activity was studied, pointing to the compound's role in developing new cancer treatments (Mbugua et al., 2020).
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNSSFYOJOECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363868 | |
| Record name | 5-Aminomethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1H-inden-5-yl)methanamine | |
CAS RN |
13203-56-0 | |
| Record name | 2,3-Dihydro-1H-indene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13203-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminomethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)


